(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

Catalog No.
S13541243
CAS No.
M.F
C8H12Cl3FN2
M. Wt
261.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine...

Product Name

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2hcl

IUPAC Name

(1S)-1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine;dihydrochloride

Molecular Formula

C8H12Cl3FN2

Molecular Weight

261.5 g/mol

InChI

InChI=1S/C8H10ClFN2.2ClH/c9-6-3-1-2-5(8(6)10)7(12)4-11;;/h1-3,7H,4,11-12H2;2*1H/t7-;;/m1../s1

InChI Key

VXZZAIMCSKFMJX-XCUBXKJBSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(CN)N.Cl.Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)[C@@H](CN)N.Cl.Cl

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine 2 hydrochloride is an organic compound characterized by its chiral center, which contributes to its optical activity. This compound contains a phenyl ring substituted with both chlorine and fluorine atoms, significantly affecting its chemical properties and reactivity. The molecular formula is C8H10ClFN2C_8H_{10}ClFN_2 with a molecular weight of approximately 188.63 g/mol . The presence of halogen substituents enhances its biological activity and potential as a pharmaceutical agent.

Typical for amines, such as:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing the compound to participate in substitution reactions with electrophiles.
  • Acylation Reactions: The amine can be acylated to form amides, which are important in medicinal chemistry.
  • Formation of Salts: The hydrochloride form indicates that the amine can readily form salts with acids, enhancing its solubility and stability .

The biological activity of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is primarily linked to its structural features that enable it to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, making it a candidate for pharmaceutical applications. Its halogen substituents improve binding affinity and specificity towards these targets, potentially leading to enhanced therapeutic effects .

The synthesis of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available aromatic compounds containing chlorine and fluorine substituents.
  • Chiral Resolution: Due to its chiral nature, methods such as chiral chromatography may be employed to isolate the desired enantiomer.
  • Reactions: Key reactions may include nucleophilic substitutions and reductive amination processes to introduce the amine groups.
  • Optimization: In industrial settings, optimized laboratory syntheses are employed to improve yield and scalability, often utilizing continuous flow reactors for efficiency .

(1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its unique structural features allow it to act as a precursor for more complex molecules that may possess significant therapeutic properties. Additionally, it may find applications in chemical biology and materials science due to its reactivity and functionalization potential .

Studies on the interactions of (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine with biological targets have indicated its potential in modulating various pathways. Research has shown that compounds with similar structures can exhibit different affinities for receptors or enzymes based on their substituents and stereochemistry. This emphasizes the importance of studying such interactions for drug development purposes .

Several compounds share structural similarities with (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
(1R)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamineEnantiomer with opposite chiralityDifferent biological activity due to chirality
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamineLacks chiral centerLess complex interactions compared to chiral variants
1-(3-Chlorophenyl)ethane-1,2-diamineLacks fluorine substituentReduced reactivity compared to halogenated versions
(S,S)-1,2-Bis-(4-fluorophenyl)ethane-1,2-diamineContains two fluorinated phenyl groupsPotentially different pharmacological profiles due to structure

The combination of both chlorine and fluorine substituents along with a chiral center makes (1S)-1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine unique among similar compounds. This uniqueness enhances its potential for specific biological interactions and applications in medicinal chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

4

Exact Mass

260.005010 g/mol

Monoisotopic Mass

260.005010 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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